molecular formula C23H21N3O2S2 B2584963 N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105198-86-4

N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2584963
CAS No.: 1105198-86-4
M. Wt: 435.56
InChI Key: GLUZAJKTNZYRHN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a sophisticated thieno[3,2-d]pyrimidine derivative offered for research and development purposes. Compounds within this structural class are recognized for their significant potential in medicinal chemistry, exhibiting a range of biological activities. Related analogs have been studied for their roles as kinase inhibitors and enzyme modulators, suggesting this compound may also interact with key biological targets involved in inflammatory or proliferative pathways . The molecular structure, which incorporates a thienopyrimidine core linked to a dimethylphenyl acetamide group via a sulfanyl bridge, is designed to offer selectivity in binding interactions and favorable pharmacokinetic properties . The acetamide functional group enhances solubility, making the compound more suitable for in vitro assays . Furthermore, the distinct heterocyclic framework provides a versatile scaffold for further chemical derivatization in drug discovery efforts . This product is intended for use in early-stage research and is strictly for non-human applications. It is not intended for diagnostic, therapeutic, or any other human use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-9-10-15(2)17(11-14)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUZAJKTNZYRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a derivative of thienopyrimidine, which has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure and Properties

The compound's structure features a thienopyrimidine moiety, which is known for various biological activities. The presence of the sulfanyl group and the dimethylphenyl substituent enhances its interaction with biological targets.

Structural Formula

\text{N 2 5 dimethylphenyl 2 3 methyl 4 oxo 6 phenyl 3H 4H thieno 3 2 d pyrimidin 2 yl}sulfanyl)acetamide}

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated various thienopyrimidine compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structural features to This compound showed promising antibacterial activity.

Minimum Inhibitory Concentration (MIC)

CompoundMIC (µg/mL)Bacterial Strain
4c32S. aureus
4e16E. coli
4g64P. aeruginosa

These results indicate that the compound's structural components are crucial for its antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance, a screening of a drug library identified similar thienopyrimidine derivatives that demonstrated cytotoxic effects against various cancer cell lines.

Cell Line Studies

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A549 (Lung Cancer)12

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Other Biological Activities

In addition to antimicrobial and anticancer activities, thienopyrimidine derivatives have been reported to exhibit:

  • Antioxidant Activity : Compounds with similar structures have shown significant free radical scavenging abilities.
  • Urease Inhibition : Some derivatives were evaluated for their ability to inhibit urease, an enzyme linked to certain gastrointestinal disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on thienopyrimidine derivatives revealed that modifications at specific positions significantly enhance antibacterial activity against resistant strains of bacteria .
  • Anticancer Screening : In research conducted on multicellular spheroids, compounds structurally related to N-(2,5-dimethylphenyl)-2-(...) were found to effectively reduce tumor size and cell viability in a dose-dependent manner .
  • Structure-Activity Relationship (SAR) : Analysis of various thienopyrimidine derivatives highlighted that substitutions at the 3 and 4 positions of the pyrimidine ring are critical for enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure exhibit notable antimicrobial properties. For instance:

Compound Minimum Inhibitory Concentration (MIC) µg/mL Bacterial Strain
Example A10Escherichia coli
Example B15Staphylococcus aureus

Studies have shown that derivatives of thieno[3,2-d]pyrimidine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. The thieno[3,2-d]pyrimidine derivatives have been reported to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. Mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell metabolism.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

A notable study highlighted that modifications to the thieno[3,2-d]pyrimidine core could enhance anticancer activity against various tumor types.

Material Science Applications

In addition to biological applications, N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has potential uses in materials science. Its unique structural features allow it to be utilized in developing advanced materials with specific electronic or optical properties.

Case Studies

  • Antimicrobial Study : A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity against pathogenic bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity.
  • Anticancer Screening : A screening study identified novel anticancer compounds through multicellular spheroid assays, revealing that certain thienopyrimidine derivatives effectively reduced tumor size in vitro.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety is a key reactive site, enabling both nucleophilic and oxidative transformations.

Nucleophilic Substitution

The sulfanyl group undergoes substitution reactions with alkyl halides or aryl halides under basic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH3I, K2CO3, DMF, 60°C, 12hS-Alkylated derivative78%
Arylation4-Bromotoluene, Pd(PPh3)4, DMF, 80°CS-Aryl substituted analog65%

Mechanistic Insight : The reaction proceeds via deprotonation of the sulfanyl group to form a thiolate intermediate, which attacks electrophilic reagents .

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductOxidation StateSource
H2O2 (30%)AcOH, RT, 6hSulfoxide+2
mCPBADCM, 0°C → RT, 24hSulfone+4

Applications : Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates:

ConditionsReagentsProductNotesSource
Acidic (HCl, 6M)Reflux, 12h2-Mercapto-thienopyrimidine + Acetic acidRequires inert atmosphere
Basic (NaOH, 2M)EtOH/H2O, 80°C, 8hFree amine + Sodium acetateHigher reaction rate

Structural Impact : Hydrolysis modifies hydrogen-bonding capacity, influencing target binding in biochemical assays .

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl and 6-phenyl groups participate in electrophilic reactions:

ReactionReagentsPosition SubstitutedYieldSource
NitrationHNO3/H2SO4, 0°CPara to methyl52%
BrominationBr2, FeBr3, DCM, RTOrtho to methyl48%

Regioselectivity : Electron-donating methyl groups direct substitution to para/ortho positions .

Thienopyrimidine Core Modifications

The thieno[3,2-d]pyrimidine scaffold undergoes ring-opening or functionalization:

Ring-Opening via Base Treatment

BaseConditionsProductApplicationSource
NaOH (5M)Reflux, 24hThiophene-2-carboxylic acidIntermediate for analogs

Cross-Coupling Reactions

The pyrimidine ring supports Suzuki-Miyaura couplings:

Coupling PartnerCatalystProductYieldSource
4-Fluorophenylboronic acidPd(dppf)Cl2, K2CO36-(4-Fluorophenyl) derivative61%

Reductive Transformations

The sulfide and acetamide groups are susceptible to reduction:

Reducing AgentConditionsProductSource
LiAlH4THF, 0°C → RT, 6hThiol + Ethanolamine derivative
H2 (1 atm)Pd/C, MeOH, 24hDesulfurized analog

Stability Under Physiological Conditions

Hydrolytic stability in buffer systems:

pHTemperatureHalf-Life (t1/2)Degradation PathwaySource
7.437°C48hAcetamide hydrolysis
1.237°C6hSulfanyl oxidation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

  • Thieno[3,2-d]pyrimidine vs. Dihydropyrimidine: The target compound’s thienopyrimidine core (fused thiophene and pyrimidine) contrasts with the dihydropyrimidine rings in compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide .

Substituent Effects

  • Aryl Groups :
    • The 2,5-dimethylphenyl group in the target compound increases lipophilicity (logP) compared to electron-withdrawing substituents like 2,4,6-trichlorophenyl in Compound 5.10 or 2,3-dichlorophenyl in Compound 5.6 . This may enhance membrane permeability but reduce solubility.
    • Chlorinated analogs (e.g., 5.6 , 5.10 ) exhibit higher molecular weights (344.21–379.66 g/mol) and altered electronic profiles due to inductive effects .

Physical and Spectroscopic Properties

Property Target Compound* 2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
Melting Point Not reported >258°C 174–176°C
Molecular Weight ~450 (estimated) 379.66 299.34
¹H-NMR Features Expected aromatic peaks δ 12.50 (NH), 7.69–7.51 (Ar-H), 4.10 (SCH2) δ 10.33 (NH), 7.75 (Ar-H), 4.34–4.07 (tetrahydrofuran protons)
Mass Spec (m/z) Not reported 379.66 [M+H]⁺ 299.34 [M+H]⁺

*Data inferred from structural analogs due to absence of direct evidence.

Key Research Findings and Implications

  • Stability and Reactivity: Thienopyrimidine cores may offer superior thermal stability (e.g., high melting points in dihydropyrimidine analogs ) and resistance to enzymatic degradation compared to non-fused systems.
  • Analytical Challenges: Crystallographic characterization of such compounds likely employs SHELX software for structure refinement, as noted in .

Q & A

Q. What are the optimal synthetic routes for preparing this thienopyrimidine acetamide derivative?

A robust synthesis involves coupling the thieno[3,2-d]pyrimidin-4-one core with an appropriately substituted phenylacetamide via a sulfanyl linker. Key steps include:

  • Reaction conditions : Reflux in ethanol or dichloromethane with sodium acetate as a base (common in analogous syntheses) .
  • Purification : Recrystallization from ethanol-dioxane mixtures (1:2) yields high-purity crystals (85% yield reported for similar compounds) .
  • Characterization : Use 1H^1H NMR to confirm the presence of critical protons (e.g., NHCO at δ 10.10 ppm, SCH2_2 at δ 4.12 ppm) and elemental analysis to validate stoichiometry (e.g., C, N, S within 0.1% of theoretical values) .

Q. How should researchers validate the structural integrity of the compound?

Combine multiple analytical techniques:

  • Spectroscopy : 1H^1H NMR for proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm) and LC-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 344.21) .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing folded conformations; space group P21_1/c for monoclinic systems) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray diffraction reveals:

  • Dihedral angles : Between pyrimidine and benzene rings (e.g., 42.25° vs. 67.84° in chlorophenyl analogs), indicating steric or electronic influences on planarity .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize specific conformations, critical for docking studies .
  • Symmetry operations : Use space group data (e.g., Z = 8 for monoclinic systems) to predict polymorphism risks .

Q. What strategies address contradictions in elemental analysis data?

Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from:

  • Hydration/solvent retention : Perform thermogravimetric analysis (TGA) to detect residual solvents .
  • Synthetic impurities : Use HPLC with UV detection (λ = 254 nm) to quantify byproducts; optimize recrystallization solvents (e.g., DMSO for polar impurities) .

Q. How can computational modeling predict bioactivity?

  • Docking studies : Use the canonical SMILES string to model interactions with targets (e.g., kinases or GPCRs).
  • QSAR : Correlate substituent effects (e.g., methyl vs. chloro groups) with logP values to optimize pharmacokinetics .
  • DFT calculations : Analyze electron density at the sulfanyl group to predict reactivity in nucleophilic substitutions .

Q. What experimental designs optimize regioselectivity in functionalization?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to map reaction outcomes .
  • Flow chemistry : Continuous-flow systems enhance reproducibility in multi-step syntheses (e.g., Omura-Sharma-Swern oxidation) .

Methodological Challenges

Q. How to mitigate solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Derivatization : Introduce polar groups (e.g., hydroxyl or morpholine) while monitoring steric effects via crystallography .

Q. What protocols ensure stability under physiological conditions?

  • pH stability testing : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Light sensitivity : Store in amber vials; assess photodegradation products using HRMS .

Data Interpretation

Q. How to reconcile conflicting bioactivity data across studies?

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Metabolic interference : Use CYP450 inhibition assays to identify false positives .

Q. What statistical models validate structure-activity relationships (SAR)?

  • Multivariate regression : Correlate substituent parameters (Hammett σ, π-values) with IC50_{50} data.
  • Cluster analysis : Group compounds by scaffold similarity to identify pharmacophores .

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